Potent and Selective Aldosterone Synthase (CYP11B2) Inhibition: Quantitative Comparison vs. CYP11B1
2,3-Dihydro-1,4-benzodioxine-2-carbonitrile exhibits potent inhibition of human aldosterone synthase (CYP11B2) with an IC50 of 5 nM, representing a strong starting point for medicinal chemistry efforts [1]. Critically, this activity is accompanied by significant selectivity over the closely related human 11β-hydroxylase (CYP11B1), where the compound demonstrates an IC50 of 60 nM [2]. This 12-fold selectivity window is a key differentiator from many other benzodioxane derivatives, which often show either weaker activity or poorer selectivity between these two CYP isoforms, making this compound a valuable tool for dissecting the aldosterone pathway without confounding cortisol synthesis inhibition [3].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5 nM (CYP11B2) and IC50 = 60 nM (CYP11B1) |
| Comparator Or Baseline | CYP11B1 activity for the same compound |
| Quantified Difference | Selectivity ratio of 12-fold (CYP11B1 IC50 / CYP11B2 IC50) |
| Conditions | Assay: Inhibition of human CYP11B2 and CYP11B1 expressed in hamster V79MZh cells, using [1,2-3H]-11-deoxycorticosterone as substrate [1][2]. |
Why This Matters
This selectivity profile is essential for research into hypertension and heart failure, where specific inhibition of aldosterone production is desired without off-target inhibition of cortisol synthesis, a common liability of less-selective inhibitors.
- [1] BindingDB. (n.d.). BDBM50019874 (CHEMBL3287169) IC50 for CYP11B2. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50019874 View Source
- [2] BindingDB. (n.d.). BDBM50019874 (CHEMBL3287169) IC50 for CYP11B1. Retrieved from http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50019874 View Source
- [3] Pinto-Bazurco Mendieta, M. A. E., et al. (2014). Synthesis, biological evaluation and molecular modeling of new 2-substituted benzofuran derivatives as aldosterone synthase (CYP11B2) inhibitors. Bioorganic & Medicinal Chemistry, 22(20), 5809-5821. View Source
